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Compound of Interest

Compound Name: 4-Vinylaniline

Cat. No.: B072439 Get Quote

A definitive guide for researchers on the structural verification of 4-vinylaniline using ¹H and

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative

analysis with related compounds, detailed experimental protocols, and visual aids to support

accurate spectral interpretation.

The structural elucidation of organic molecules is a cornerstone of chemical research and drug

development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful

analytical technique for this purpose, offering detailed information about the atomic

arrangement within a molecule. This guide focuses on the validation of the 4-vinylaniline
structure through the analysis of its ¹H and ¹³C NMR spectra, presenting a clear comparison

with the spectra of aniline and styrene to highlight the characteristic signals of the vinyl and

amino functional groups.

Comparative Analysis of NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment

of the nuclei. In 4-vinylaniline, the interplay of the electron-donating amino group (-NH₂) and

the electron-withdrawing vinyl group (-CH=CH₂) on the aromatic ring results in a unique

spectral fingerprint. The following table summarizes the ¹H and ¹³C NMR data for 4-
vinylaniline and compares it with its structural analogs, aniline and styrene.
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Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)

4-Vinylaniline

δ 7.28 – 7.19 (m, 2H, Ar-H),

6.67 – 6.60 (m, 3H, Ar-H &

vinyl H), 5.56 (d, J = 17.7 Hz,

1H, vinyl H), 5.05 (d, J = 10.9

Hz, 1H, vinyl H), 3.69 (s, 2H, -

NH₂)[1]

δ 146.14, 136.48, 128.28,

127.30, 114.95, 109.96[1]

Aniline

δ 7.25-7.15 (m, 2H, Ar-H),

6.85-6.75 (m, 3H, Ar-H), 3.75

(s, 2H, -NH₂)

δ 146.5, 129.4, 117.0, 114.3

Styrene

δ 7.45-7.25 (m, 5H, Ar-H), 6.74

(dd, J = 17.6, 10.9 Hz, 1H,

vinyl H), 5.76 (d, J = 17.6 Hz,

1H, vinyl H), 5.25 (d, J = 10.9

Hz, 1H, vinyl H)

δ 137.8, 136.8, 128.5, 127.8,

126.2, 113.7

Key Observations:

Aromatic Protons: The aromatic protons of 4-vinylaniline appear as two multiplets, which is

consistent with a 1,4-disubstituted benzene ring. The upfield shift of some aromatic protons

compared to styrene is indicative of the electron-donating effect of the amino group.

Vinyl Protons: The characteristic signals for the vinyl group in 4-vinylaniline are observed as

a doublet of doublets for the proton on the α-carbon and two doublets for the terminal

geminal protons, showing distinct cis and trans coupling constants.

Amino Protons: A broad singlet around 3.69 ppm corresponds to the two protons of the

amino group.

Aromatic Carbons: The ¹³C NMR spectrum of 4-vinylaniline shows six distinct signals for the

aromatic and vinyl carbons. The chemical shifts are influenced by the substituents, with the

carbon attached to the nitrogen appearing at a lower field.
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A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic

molecules is provided below.

Sample Preparation:

Weigh 10-20 mg of the solid sample (e.g., 4-vinylaniline).

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry NMR tube.

Ensure the sample has completely dissolved. If necessary, gently warm the sample or use

sonication.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Spectrometer: 101 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K
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Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

Number of Scans: 1024 or more, depending on the sample concentration

Relaxation Delay: 2.0 s

Spectral Width: 0 to 220 ppm

Visualization of 4-Vinylaniline Structure and NMR
Correlations
The following diagram illustrates the structure of 4-vinylaniline with key ¹H and ¹³C NMR

chemical shifts assignments.

Caption: Structure of 4-vinylaniline with key ¹H and ¹³C NMR assignments.

In conclusion, the combined analysis of ¹H and ¹³C NMR spectra provides a robust method for

the structural validation of 4-vinylaniline. By comparing its spectral data with those of aniline

and styrene, the characteristic signals arising from the unique electronic environment of the

molecule can be unequivocally assigned, confirming its structure. This guide serves as a

practical resource for researchers in the field of organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

